N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a chlorinated phenyl group, and a propoxybenzamide moiety. Its molecular formula is C23H19ClN2O3, and it has a molecular weight of approximately 406.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-methylbenzoic acid, under acidic conditions.
Substitution Reaction: The benzoxazole intermediate undergoes a substitution reaction with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole ring or the chlorinated phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties through autophagy and senescence pathways.
Allicin: A compound derived from garlic known for its anti-inflammatory and antimicrobial effects.
Uniqueness
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring, chlorinated phenyl group, and propoxybenzamide moiety sets it apart from other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-12-29-19-9-6-16(7-10-19)23(28)26-20-13-17(5-4-15(20)2)24-27-21-14-18(25)8-11-22(21)30-24/h4-11,13-14H,3,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYUEIZYBMPGDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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